molecular formula C23H16BrN3 B3484990 3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole

3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole

Cat. No. B3484990
M. Wt: 414.3 g/mol
InChI Key: TVXCWALHVIXKJN-UHFFFAOYSA-N
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Description

The molecule “3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole” is a complex organic compound that contains an indole group and an imidazole group, both of which are common structures in many biologically active molecules . The presence of a bromophenyl group could potentially make this compound useful in various chemical reactions as a building block .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenyl or bromophenyl compounds .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the bromophenyl group, which is a good leaving group, and the nitrogen atoms in the imidazole and indole rings, which can act as nucleophiles .

Mechanism of Action

The mechanism of action of 3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In neurons, this compound protects against oxidative stress-induced damage and reduces neuroinflammation. In bacteria, this compound disrupts the cell membrane and inhibits bacterial growth.

Advantages and Limitations for Lab Experiments

3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole has several advantages for lab experiments, such as its potent activity against various targets, its relatively low toxicity, and its ease of synthesis. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in other fields, such as inflammation, autoimmune diseases, and metabolic disorders.

Scientific Research Applications

3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole has been studied extensively for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In neuroprotection, this compound has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. This compound exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
In antimicrobial activity, this compound has been shown to exhibit potent activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.

properties

IUPAC Name

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c24-17-12-10-16(11-13-17)22-21(15-6-2-1-3-7-15)26-23(27-22)19-14-25-20-9-5-4-8-18(19)20/h1-14,25H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCWALHVIXKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 2
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 3
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 4
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 5
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 6
3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole

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